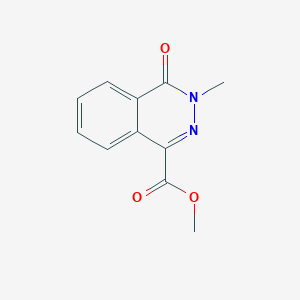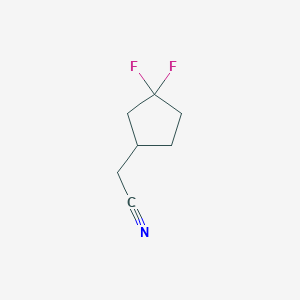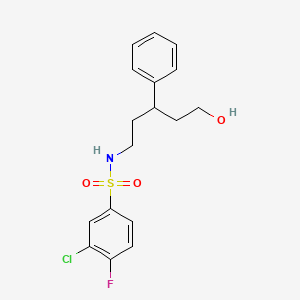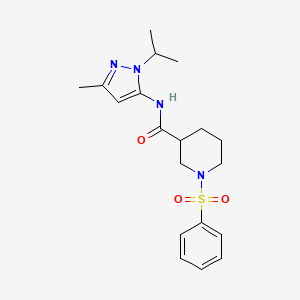
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate, commonly known as MMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMOP is a heterocyclic compound that contains a phthalazine ring and a carbonyl group, making it a versatile building block for the synthesis of various bioactive molecules.
作用機序
The mechanism of action of MMOP derivatives in cancer cells involves the induction of apoptosis, which is a programmed cell death process. MMOP derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, MMOP derivatives induce DNA damage and trigger the apoptotic pathway.
Biochemical and Physiological Effects:
MMOP derivatives have been shown to exhibit potent cytotoxicity against cancer cells while having minimal toxicity towards normal cells. This selectivity is attributed to the differences in the biochemical and physiological characteristics of cancer cells compared to normal cells. MMOP derivatives have also shown promising antibacterial activity, which is attributed to their ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication.
実験室実験の利点と制限
One of the main advantages of using MMOP derivatives in lab experiments is their versatility as a building block for the synthesis of various bioactive molecules. MMOP derivatives can be easily modified to introduce different functional groups and improve their pharmacological properties. However, one of the limitations of using MMOP derivatives is their relatively low solubility in aqueous solutions, which can affect their bioavailability and limit their use in certain experiments.
将来の方向性
There are several future directions for the research and development of MMOP derivatives. One potential direction is the synthesis of MMOP derivatives with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the evaluation of MMOP derivatives as potential antibacterial agents, particularly against multidrug-resistant bacteria. Additionally, the development of MMOP derivatives as imaging agents for cancer diagnosis and treatment monitoring is also an area of interest.
合成法
The synthesis of MMOP can be achieved through several methods, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate followed by reduction and cyclization. Alternatively, MMOP can be synthesized through the reaction of phthalic anhydride with methylamine and subsequent reduction and cyclization.
科学的研究の応用
MMOP has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of novel antitumor and antibacterial agents. Studies have shown that MMOP derivatives exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. MMOP derivatives have also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
methyl 3-methyl-4-oxophthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYSDRMWGVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600757.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2600763.png)
![4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2600766.png)


![2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)](/img/structure/B2600771.png)
![2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B2600772.png)

![N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride](/img/structure/B2600776.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2600777.png)

